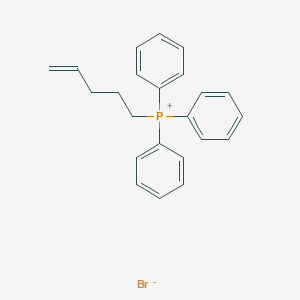

(4-Pentenyl)triphenylphosphonium bromide

Descripción general

Descripción

(4-Pentenyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrP and a molecular weight of 411.31 g/mol . It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 4-pentenyl chain. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Pentenyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction is as follows:

Ph3P+BrCH2CH2CH2CH=CH2→Ph3P+CH2CH2CH2CH=CH2Br−

where Ph represents a phenyl group.

Industrial Production Methods

This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

(4-Pentenyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation can produce phosphine oxides .

Aplicaciones Científicas De Investigación

Organic Synthesis

(4-Pentenyl)triphenylphosphonium bromide is utilized as a reagent in organic synthesis, particularly in the formation of alkenes through various reactions such as Wittig reactions. The phosphonium salt can react with carbonyl compounds to generate alkenes, facilitating the synthesis of complex organic molecules.

Cell Biology

This compound has applications in cell biology for cell labeling and modification. It can be used to introduce the triphenylphosphonium moiety into biomolecules, which enhances mitochondrial targeting due to the positive charge of the phosphonium group. This property is particularly useful for studying mitochondrial function and dynamics in live cells.

Antiviral Research

Recent studies have indicated that this compound may have potential as an antiviral agent. Research has shown that related phosphonium compounds exhibit inhibitory activity against viruses, including influenza. The compound's ability to inhibit viral endonuclease activity suggests its potential as a lead compound for developing antiviral therapies.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound in synthesizing specific alkenes through Wittig reactions. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in generating complex molecules from simple precursors.

Case Study 2: Mitochondrial Targeting

In cellular studies, researchers used this compound to label mitochondria in live cells. The compound's lipophilicity allowed it to penetrate cellular membranes effectively, enabling real-time imaging of mitochondrial dynamics using fluorescence microscopy.

Case Study 3: Antiviral Activity

A pharmacological study explored the antiviral properties of this compound against influenza virus strains. The results indicated that the compound inhibited viral replication by targeting the viral endonuclease, providing insights into its potential therapeutic applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for Wittig reactions to synthesize alkenes |

| Cell Biology | Facilitates mitochondrial targeting for cell labeling and dynamic studies |

| Antiviral Research | Exhibits inhibitory activity against influenza virus endonuclease |

Mecanismo De Acción

The mechanism of action of (4-Pentenyl)triphenylphosphonium bromide involves its ability to interact with cellular components. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the high transmembrane potential. This accumulation can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and apoptosis in cancer cells . The compound’s effects on molecular targets such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF) are also significant .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyltriphenylphosphonium bromide

- Butyltriphenylphosphonium bromide

- Propyltriphenylphosphonium bromide

Uniqueness

(4-Pentenyl)triphenylphosphonium bromide is unique due to its 4-pentenyl chain, which provides distinct reactivity and biological activity compared to other triphenylphosphonium salts. This structural feature allows for specific interactions in synthetic and biological applications that are not observed with other similar compounds .

Actividad Biológica

(4-Pentenyl)triphenylphosphonium bromide is a compound characterized by its unique structure, which includes a 4-pentenyl chain attached to a triphenylphosphonium group. This structural feature contributes to its distinct biological activities and reactivity compared to other phosphonium salts. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C23H24BrP

- Molecular Weight : 411.31 g/mol

- IUPAC Name : pent-4-enyl(triphenyl)phosphanium; bromide

- CAS Number : 56771-29-0

- Melting Point : 194°C to 196°C

The biological activity of this compound primarily stems from its ability to accumulate in mitochondria due to the high transmembrane potential. This accumulation disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The triphenylphosphonium moiety is particularly effective in targeting mitochondria, making this compound a candidate for further research in cancer therapeutics .

Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and others.

- Mechanism : Induction of apoptosis through ROS generation and mitochondrial dysfunction.

A study reported that the compound demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating effectiveness at low concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit antibacterial properties, potentially useful in developing new antibacterial agents. The specific mechanisms involve disruption of bacterial cell membranes and interference with cellular processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | 4-pentenyl chain | Strong antitumor and potential antimicrobial effects |

| Benzyltriphenylphosphonium bromide | Benzyl group | Moderate cytotoxicity; less selective for mitochondria |

| Butyltriphenylphosphonium bromide | Butyl group | Lower mitochondrial targeting efficiency |

The presence of the 4-pentenyl chain in this compound enhances its biological activity compared to other triphenylphosphonium derivatives, which may lack such specificity or potency .

Case Studies

-

Study on Cytotoxicity :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.

- Findings : The compound induced significant cell death at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.

-

Antimicrobial Testing :

- Objective : To assess antibacterial efficacy against Staphylococcus aureus.

- Results : Showed inhibition zones comparable to standard antibiotics, suggesting potential as a novel antibacterial agent.

Propiedades

IUPAC Name |

pent-4-enyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANICXDUFCDRDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972220 | |

| Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56771-29-0 | |

| Record name | 56771-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-PENTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pentenyl(triphenyl)phosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMT83JR2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.